N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline
Description
Properties
IUPAC Name |
N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N5O3/c1-30-14-4-2-3-12(9-14)23-10-15(27(28)29)16-24-25-17(18(20,21)22)26(16)13-7-5-11(19)6-8-13/h2-10,23H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJXZOQVXNHBB-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C2=NN=C(N2C3=CC=C(C=C3)F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(/C2=NN=C(N2C3=CC=C(C=C3)F)C(F)(F)F)\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline is a complex organic compound notable for its unique molecular structure, which includes a triazole ring, a nitroethylene moiety, and a methoxyaniline group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. The presence of fluorinated groups enhances its lipophilicity and biological activity, making it an intriguing candidate for further research.
Antifungal Properties
The 1,2,4-triazole core present in the compound is widely recognized for its antifungal activity. Research indicates that triazole derivatives exhibit significant antifungal effects due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole and voriconazole .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the substitution patterns on the triazole ring and the presence of additional functional groups significantly influence the biological activity of these compounds. For instance:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Fluconazole | Triazole ring | Antifungal | Broad-spectrum antifungal activity |
| Voriconazole | Fluorinated triazole | Antifungal | Effective against resistant strains |
| N-[(Z)-... | Nitroethylene moiety, Methoxyaniline group | Antifungal, Antimicrobial | Unique combination of functional groups |
The unique combination of fluorinated groups and a nitroethylene moiety in this compound may confer distinct pharmacological properties not observed in other triazole derivatives.
Antimicrobial Activity
In addition to antifungal properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. The presence of the triazole ring is associated with various antimicrobial properties against bacteria and parasites. Recent literature highlights that 1,2,4-triazoles can act against a wide range of pathogens due to their ability to inhibit critical enzymatic pathways .
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to N-[(Z)-...]. For example:
- Antifungal Efficacy : A study demonstrated that certain triazole derivatives had Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial effects .
- Pharmacological Profiles : A comprehensive review compiled data on various 1,2,4-triazole compounds showing their effectiveness against multiple fungal strains and their potential as new therapeutic agents .
- Development of New Agents : Research focused on synthesizing novel triazole compounds has shown promising results in enhancing efficacy against drug-resistant fungal infections .
Comparison with Similar Compounds
Triazole Derivatives with Sulfonyl and Halogen Substituents
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9] in ) feature sulfonyl (SO₂) and difluorophenyl groups. In contrast, the target compound replaces the sulfonyl with a nitroethenyl (-CH=NO₂) group and substitutes the difluorophenyl with a single 4-fluorophenyl ring.
S-Alkylated Triazoles
Derivatives like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () incorporate thioether linkages (-S-) and ketone functionalities. The target compound’s nitroethenyl group replaces the thioether, eliminating sulfur-based tautomerism (e.g., thione ↔ thiol equilibria) observed in . This substitution likely increases metabolic stability and reduces susceptibility to oxidative degradation .
Hydrazine Derivatives with Trifluoromethyl Groups
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene) hydrazines () share the trifluoromethyl motif but lack the triazole core.
Physicochemical Properties
Electronic Effects
Tautomerism and Stability
Unlike S-alkylated triazoles (), the target compound lacks sulfur atoms, preventing thione-thiol tautomerism. This structural rigidity may confer greater conformational stability in physiological environments .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Methodological Answer:
The synthesis of this triazole derivative requires a multi-step approach. Key steps include:
- Condensation Reactions : Use 4-fluoroaniline and nitroethenyl intermediates in THF or dioxane as solvents, as these polar aprotic solvents enhance reactivity and stabilize intermediates (e.g., trifluoroacetylation in dioxane for fluorinated analogs) .
- Heterocyclization : Employ sodium azide or sulfonyl hydrazide to form the triazole core, with stepwise temperature control (e.g., reflux at 80–100°C followed by cooling to room temperature) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) improves purity. Yields can exceed 50% with stoichiometric optimization of reagents like NaIO₄ for oxidative steps .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
Methodological Answer:
A combination of spectroscopic methods is critical:
- FT-IR : Identifies functional groups (e.g., C-F stretches at 1,100–1,250 cm⁻¹, nitro group vibrations at 1,520–1,370 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at ~δ 3.8 ppm, Z-configuration nitroethenyl protons as doublets at δ 6.5–7.2 ppm) and carbon signals for trifluoromethyl (δ 120–125 ppm, q, J = 288 Hz) .
- UV-Vis : Detects π→π* transitions in the nitroethenyl and triazole moieties (λmax ~270–320 nm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~500–550) and fragmentation patterns .
Advanced: How can DFT calculations predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Frontier Orbital Analysis : Use Gaussian09 or similar software with B3LYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps. The nitro group lowers LUMO energy, enhancing electrophilicity .
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., nitro group) for nucleophilic attack prediction .
- Reactivity Descriptors : Calculate global electrophilicity index (ω) and local Fukui functions to identify reactive sites for derivatization .
Advanced: How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data for similar triazole derivatives?
Methodological Answer:
- Cross-Validation : Replicate reactions under standardized conditions (e.g., solvent purity, inert atmosphere) and compare with published protocols .
- Crystallographic Data : Use single-crystal XRD (as in ) to confirm bond lengths/angles and resolve ambiguities in NMR assignments .
- Statistical Analysis : Apply ANOVA to assess yield variability across reaction parameters (temperature, catalyst loading) .
Advanced: What in silico methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets. The trifluoromethyl group may enhance hydrophobic binding in ATP pockets .
- Pharmacophore Modeling : Define features (e.g., hydrogen bond acceptors from nitro groups) to align with known inhibitors (e.g., Pfmrk kinase) .
- ADMET Prediction : SwissADME or pkCSM tools assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 columns, acetonitrile/water mobile phase) .
- pH Profiling : Dissolve in buffers (pH 1–13), measure half-life (t₁/₂) via UV-Vis absorbance decay at λmax .
- Mass Spectrometry : Identify degradation products (e.g., nitro group reduction to amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
